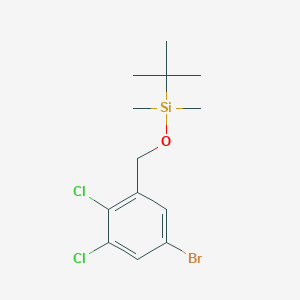
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is a complex organosilicon compound It is characterized by the presence of a bromine atom, two chlorine atoms, and a phenyl group attached to a silicon atom through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromo-2,3-dichlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2,3-dichlorobenzyl alcohol+tert-butyldimethylsilyl chloride→[(5-Bromo-2,3-dichlorophenyl)methyl]oxy(1,1-dimethylethyl)dimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce phenolic compounds.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for imaging or therapeutic purposes.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, altering their function. The pathways involved may include:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interaction with Cell Membranes: Affecting membrane permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(5-Chloro-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
- {[(5-Iodo-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
Uniqueness
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H19BrCl2OSi |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrCl2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(14)7-11(15)12(9)16/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
NOZRXTLPXGFTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













